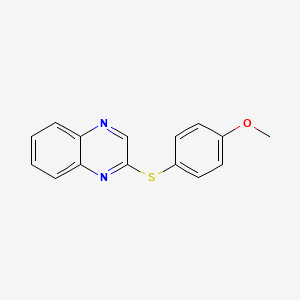

Methyl 4-(2-quinoxalinylsulfanyl)phenyl ether

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

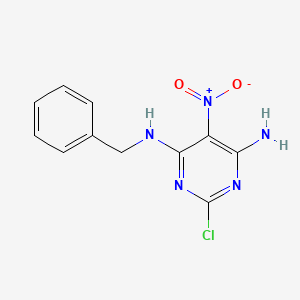

Molecular Structure Analysis

The molecular structure of “Methyl 4-(2-quinoxalinylsulfanyl)phenyl ether” is represented by the formula C15H12N2OS. This indicates that the compound contains 15 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 1 sulfur atom, and 1 oxygen atom.Applications De Recherche Scientifique

Electroluminescence Applications

Studies on non-ether poly(phenyl quinoxaline) derivatives, similar in structure to Methyl 4-(2-quinoxalinylsulfanyl)phenyl ether, have highlighted their potential as electron-transporting materials in electroluminescent devices. These materials can enhance the performance of multilayer and composite film electroluminescent devices due to their favorable electronic properties (O'brien et al., 1996).

Optical Molecular Sensors

Quinoxaline-based styryl dyes, which share the quinoxaline core with Methyl 4-(2-quinoxalinylsulfanyl)phenyl ether, have been developed as optical molecular sensors for detecting alkali and alkaline-earth metal cations. These compounds demonstrate significant fluorescence enhancement upon cation binding, indicating their utility in sensitive detection applications (Gromov et al., 2013).

Antimicrobial Activity

The synthesis of new quinoxaline derivatives by introducing ether linkages has led to compounds with promising antimicrobial activity. This research area explores the potential of such compounds in developing new antimicrobial agents, indicating the broader applicability of Methyl 4-(2-quinoxalinylsulfanyl)phenyl ether-related structures in pharmaceuticals (Singh et al., 2010).

Antibacterial Applications

Derivatives similar to Methyl 4-(2-quinoxalinylsulfanyl)phenyl ether have been explored for their antibacterial properties. Certain methyl-4-((substituted phenyl)[6H-indolo(2,3-b)quinoxalin-6yl]methylamino)benzoate derivatives show potent inhibitory activity against various bacterial strains, suggesting the potential of quinoxaline derivatives in antibacterial drug development (Murthy et al., 2011).

Kinetic Studies of Oxidation Reactions

The kinetics of reactions between quinones (oxidation intermediates) and wine nucleophiles have been studied using model compounds related to Methyl 4-(2-quinoxalinylsulfanyl)phenyl ether. These studies help in understanding the oxidative stability and reactivity of such compounds, which can be applied in food chemistry and preservation (Nikolantonaki & Waterhouse, 2012).

Propriétés

IUPAC Name |

2-(4-methoxyphenyl)sulfanylquinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c1-18-11-6-8-12(9-7-11)19-15-10-16-13-4-2-3-5-14(13)17-15/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCPUDQINSCLOJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SC2=NC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-quinoxalinylsulfanyl)phenyl ether | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-(4-chlorophenyl)-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]ethenesulfonamide](/img/structure/B2987463.png)

![methyl 4-[[2-[(E)-3-(4-chloro-2-methoxy-5-methylanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2987465.png)

![Ethyl 5-(benzo[d][1,3]dioxole-5-carboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2987472.png)

![N-[(dimethylamino)methylene]-2-(4-fluorophenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B2987474.png)

![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-chlorobenzenesulfonamide](/img/structure/B2987475.png)

![2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2987479.png)

![N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~2~-{[4-(dimethylamino)phenyl]methylene}-1,2-ethanediamine](/img/structure/B2987483.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2987486.png)